L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-
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Overview
Description
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is a derivative of the amino acid L-Proline. It is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the proline ring. This compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- typically involves the acylation of L-Proline with 2,2-dimethylpropanoic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis, with appropriate scaling up of the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It can also influence protein folding by stabilizing specific conformations of polypeptide chains .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, lacking the 2,2-dimethyl-1-oxopropyl group.
N-Acetyl-L-Proline: Another derivative with an acetyl group instead of the 2,2-dimethyl-1-oxopropyl group.
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-2-methyl-2-[[(1-methylethyl)amino]carbonyl]hydrazide: A more complex derivative with additional functional groups.
Uniqueness
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a chiral catalyst and its potential therapeutic applications .
Properties
CAS No. |
32909-49-2 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
PKLZSYAHHJSOFE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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